![molecular formula C7H12N2O B599179 3,9-Diazabicyclo[4.2.1]nonan-4-one CAS No. 1210963-09-9](/img/structure/B599179.png)
3,9-Diazabicyclo[4.2.1]nonan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Diazabicyclo[4.2.1]nonan-4-one is a chemical compound . It is also known by its CAS Number: 1210963-09-9 .
Synthesis Analysis
The synthesis of 3,9-Diazabicyclo[4.2.1]nonan-4-one involves a three-component [3+2] cycloaddition followed by reduction and lactamization . This process has been developed as a one-pot methodology for diastereoselective synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold .Molecular Structure Analysis
The molecular structure of 3,9-Diazabicyclo[4.2.1]nonan-4-one can be represented by the InChI code: 1S/C7H12N2O/c10-7-3-5-1-2-6(9-5)4-8-7/h5-6,9H,1-4H2,(H,8,10) .Physical And Chemical Properties Analysis
3,9-Diazabicyclo[4.2.1]nonan-4-one is a powder . It has a molecular weight of 140.19 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3,9-Diazabicyclo[4.2.1]nonan-4-one is used in the synthesis of heterocyclic compounds. A three-component [3+2] cycloaddition followed by reduction and lactamization has been developed as a one-pot methodology for diastereoselective synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold .
Dual Orexin Receptor Antagonists
Some diazabicyclo[4.2.1]nonane derivatives have been demonstrated as potential dual orexin receptor antagonists . These antagonists are used in the treatment of sleep disorders.
Delta Opioid Agonists
3,9-Diazabicyclo[4.2.1]nonan-4-one derivatives have also been used as delta opioid agonists . These agonists are used in pain management.
Serotonin Reuptake Inhibitors
This compound has been used in the development of serotonin reuptake inhibitors . These inhibitors are commonly used in the treatment of depression.
Dopamine Transporter Inhibitors
3,9-Diazabicyclo[4.2.1]nonan-4-one derivatives have been used as dopamine transporter inhibitors . These inhibitors are used in the treatment of Parkinson’s disease and other neurological disorders.
Antibacterial Agents
This compound has been used in the development of antibacterial agents . These agents are used to treat bacterial infections.
Antitumor Antibiotics
3,9-Diazabicyclo[4.2.1]nonan-4-one derivatives have been used in the development of antitumor antibiotics . These antibiotics are used in cancer treatment.
Construction of Bicyclo[3.3.1]nonanes
3,9-Diazabicyclo[4.2.1]nonan-4-one is used in the construction of bicyclo[3.3.1]nonanes . These compounds have been explored for their anticancer activities.
Safety and Hazards
properties
IUPAC Name |
3,9-diazabicyclo[4.2.1]nonan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-3-5-1-2-6(9-5)4-8-7/h5-6,9H,1-4H2,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDDWFBNQVXOPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)CC1N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672592 |
Source


|
| Record name | 3,9-Diazabicyclo[4.2.1]nonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Diazabicyclo[4.2.1]nonan-4-one | |
CAS RN |
1210963-09-9 |
Source


|
| Record name | 3,9-Diazabicyclo[4.2.1]nonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of studying the Hofmann Elimination reaction of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Methiodide?
A1: The Hofmann Elimination is a classical reaction in organic chemistry used to synthesize alkenes from amines. Studying this reaction with 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Methiodide provides insight into:
- The influence of the bicyclic system on the reaction pathway: The presence of the bicyclic structure can influence the regioselectivity and stereoselectivity of the elimination reaction. []
- The nature of the resulting alkene product: The structure of the alkene formed can be informative about the reaction mechanism and potential rearrangements occurring during the process. []
Q2: What were the key findings of the research on the Hofmann Elimination of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Methiodide?
A2: While the abstract doesn't detail specific results, the study likely focused on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



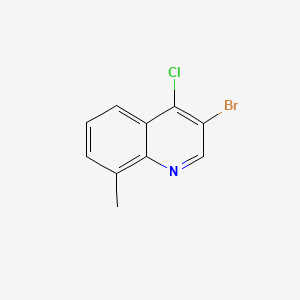
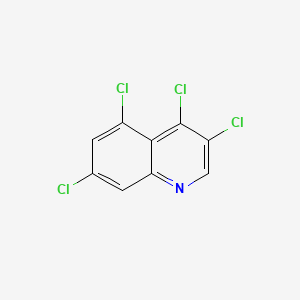
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B599103.png)
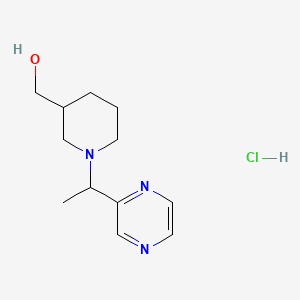
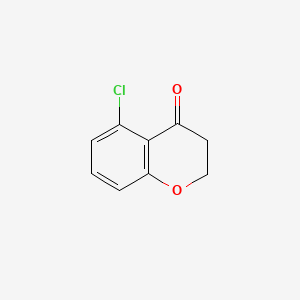
![4-Methoxy-alpha-[(3-Methoxyphenyl)thio]Acetophenone](/img/structure/B599108.png)
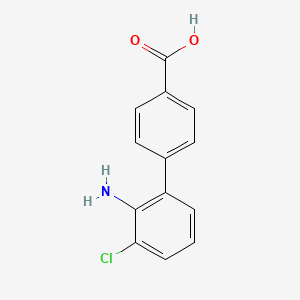
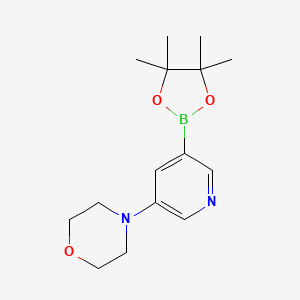

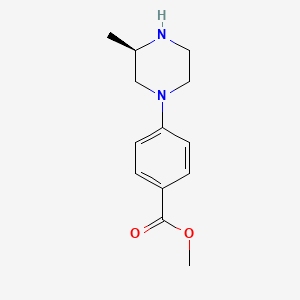
![2-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B599118.png)
![7-Methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B599119.png)